[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
This compound belongs to the benzothiazine sulfone family, characterized by a 1,4-benzothiazin-2-yl core with a 1,1-dioxide (sulfone) group. The 3-bromophenyl substituent at position 4 and the 4-methoxyphenyl methanone group at position 2 define its structural uniqueness. The sulfone group enhances electron-withdrawing properties, while the bromine and methoxy groups influence steric and electronic interactions.
Properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNSZDGSIHKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is the telomerase reverse transcriptase (hTERT) . hTERT is a major protein involved in various cancer cell proliferation and apoptosis, and it has little or no expression in normal somatic cells. This differential expression and the multiple crucial roles make it a highly attractive target in the diagnosis of cancer.
Mode of Action
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone interacts with its target hTERT by upregulating its expression. This compound shows high inhibitory activity against telomerase and has a high antiproliferative capacity on SMMC-7721 cells.
Biochemical Pathways
The compound affects the endoplasmic reticulum stress (ERS) pathway. ERS through ER over response (EOR) activates the expression of hTERT, which then induces ERS. This is believed to be intricately associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death.
Result of Action
The result of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone’s action is the induction of cell apoptosis and ERS. This leads to the modulation of the expression of downstream signaling molecules including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis, leading to inhibition of cell proliferation.
Biological Activity
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a complex organic molecule belonging to the benzothiazine family. Its unique structural features, including a benzothiazine core and various functional groups, suggest potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Core Structure : Benzothiazine
- Substituents :
- Bromophenyl group
- Methoxyphenyl group
- Dioxido moiety
These features contribute to its reactivity and potential interactions with biological systems.
Biological Activities
Research indicates that compounds similar to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone exhibit a range of biological activities:
- Antimicrobial Activity : Many benzothiazine derivatives have demonstrated antimicrobial properties. This compound's structural features may enhance its efficacy against various pathogens.
- Anticancer Properties : Several studies have indicated that benzothiazine derivatives can inhibit cancer cell proliferation. The presence of the dioxido group may contribute to its potential anticancer mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for disease progression.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to increase ROS levels in target cells, leading to apoptosis in cancer cells .
- Allosteric Inhibition : The compound may bind to allosteric sites on enzymes, disrupting their function and affecting metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole core | Antimicrobial, anticancer |
| Piperidine Derivatives | Incorporates piperidine ring | Analgesic properties |
| Thiosemicarbazones | Related sulfur-containing compounds | Antiviral and anticancer properties |
Study Example
A study focused on the synthesis and evaluation of various benzothiazine derivatives demonstrated significant cytotoxicity against human cancer cell lines. The compounds were tested using the MTT assay, revealing IC50 values below 10 μM for some derivatives .
Comparison with Similar Compounds
Positional Isomers: Bromophenyl Substitution
- 4-(4-Bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () Key Difference: Bromine at the para position of the phenyl ring vs. meta in the target compound. Synthesis: Similar sulfone-forming oxidation steps are likely used, but regioselective bromination would differ.
Substituent Variation on the Benzothiazin Core
- (3-Bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)methanone (CAS 880169-92-6; ) Key Differences: Additional 7-ethoxy and 3-methyl groups on the benzothiazin ring. Impact: The ethoxy group increases hydrophilicity, while the methyl group may enhance metabolic stability by blocking oxidative sites. Applications: Such modifications are common in drug design to optimize pharmacokinetics.
Heterocyclic Core Modifications
- (4-(4-Fluorophenyl)thiazol-2-yl)(4-methoxyphenyl)methanone (4j; ) Key Difference: Thiazole ring replaces benzothiazin sulfone. The absence of the sulfone group reduces electron-withdrawing effects, which could diminish binding to electrophilic targets. Synthetic Yield: 60% (vs. unspecified for the target compound), suggesting similar coupling efficiency.
Spirocyclic Analogues
- (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone (CAS 1223573-47-4; ) Key Difference: Spiro-azetidine ring replaces benzothiazin. The azetidine ring introduces basicity, which may enhance solubility in acidic environments. Biological Relevance: Similar spiro structures in compounds like AZD1979 () demonstrate improved pharmacokinetics due to balanced lipophilicity and solubility.
Melting Points and Solubility
Crystallographic Data
- (2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone (): Crystal System: Monoclinic, P2₁/c. Hydrogen Bonding: Intramolecular O–H···O and intermolecular C–H···O interactions stabilize the structure. Comparison: The target compound lacks a hydroxy group, likely reducing hydrogen-bonding capacity and altering packing efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
